Aramchol - 246529-22-6

Aramchol

Catalog Number: EVT-259801
CAS Number: 246529-22-6
Molecular Formula: C44H79NO5
Molecular Weight: 702.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Aramchol (3β-arachidylamido-7α,12α,5β-cholan-24-oic acid) is a synthetic molecule classified as a fatty acid-bile acid conjugate (FABAC). [] It was initially designed as a potential treatment for cholesterol gallstones due to its cholesterol-solubilizing properties. [] Aramchol has since garnered significant attention for its potential therapeutic applications in various lipid disorders, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). []

Aramchol's primary mechanism of action involves the modulation of stearoyl-CoA desaturase 1 (SCD1), an enzyme involved in fatty acid synthesis. [, ] By downregulating SCD1 expression, Aramchol influences lipid metabolism and impacts various cellular processes, making it a subject of interest in scientific research focusing on lipid disorders and their associated complications. [, ]

Future Directions
  • Combination Therapies: Investigating the efficacy and safety of Aramchol in combination with other therapeutic agents for treating NAFLD/NASH, potentially targeting multiple pathways involved in disease progression. [, , ]
  • Personalized Medicine: Exploring the use of genetic and other biomarkers to identify patients most likely to benefit from Aramchol therapy, optimizing treatment strategies. [, ]
  • Long-Term Safety and Efficacy: Conducting long-term clinical trials to comprehensively evaluate the safety and efficacy of Aramchol in treating NAFLD/NASH and other lipid disorders. []

Ursodeoxycholic Acid

  • Compound Description: Ursodeoxycholic acid is a hydrophilic bile acid used to dissolve cholesterol gallstones and treat cholestatic liver diseases. []
  • Relevance: While ursodeoxycholic acid and Aramchol both aim to address cholesterol-related issues, Aramchol does not significantly affect cholesterol crystallization like ursodeoxycholic acid. Instead, Aramchol's beneficial effects are attributed to other mechanisms, such as reducing stearoyl-CoA desaturase 1 (SCD1) expression and enhancing fatty acid β-oxidation. []

Cholic Acid

  • Compound Description: Cholic acid is a primary bile acid that plays a crucial role in cholesterol and lipid metabolism. []
  • Relevance: Cholic acid serves as the bile acid component in the design of Aramchol, a fatty acid-bile acid conjugate. This structural feature aids Aramchol's secretion into bile and entry into the enterohepatic circulation. []

Arachidyl Amide

  • Compound Description: Arachidyl amide is a saturated fatty acid amide with 20 carbon atoms. []
  • Relevance: Arachidyl amide makes up the fatty acid component of Aramchol, providing cholesterol-solubilizing properties to the conjugate. []

Obeticholic Acid

  • Compound Description: Obeticholic acid is a farnesoid X receptor (FXR) agonist being investigated for treating nonalcoholic steatohepatitis (NASH). [, , , , ]
  • Relevance: Obeticholic acid and Aramchol represent distinct classes of drugs under investigation for NASH treatment. While both aim to address NASH, they work through different mechanisms: Obeticholic acid targets the bile acid-FXR axis, whereas Aramchol modulates SCD1 activity. [, , , , ]

Elafibranor

  • Compound Description: Elafibranor is a dual peroxisome proliferator-activated receptor α/δ (PPARα/δ) agonist being studied for its efficacy in NASH treatment. [, , , , ]

Cenicriviroc

  • Compound Description: Cenicriviroc is a dual C-C chemokine receptor type 2 (CCR2) and CCR5 antagonist under investigation for its potential in treating NASH. [, , , , ]
  • Relevance: Cenicriviroc and Aramchol are being compared in clinical trials for NASH treatment. They utilize different mechanisms: Cenicriviroc targets chemokine receptors, while Aramchol affects SCD1 activity. [, , , , ]

Resmetirom

  • Compound Description: Resmetirom is a thyroid hormone receptor-beta (THR-β) agonist investigated for its therapeutic potential in NASH. [, , , , ]
  • Relevance: Similar to other drugs mentioned, resmetirom and Aramchol are being evaluated for NASH treatment, but through distinct mechanisms. Resmetirom acts as a THR-β agonist, while Aramchol modulates SCD1 activity. [, , , , ]

Pioglitazone

  • Compound Description: Pioglitazone is a PPAR-γ agonist used to treat type 2 diabetes and has shown potential in reducing hepatic fat and improving liver histology in NASH. []
Classification
  • Chemical Name: Arachidyl amido cholanoic acid
  • CAS Number: Not specified in the sources
  • Molecular Formula: C₄₄H₇₉NO₅
  • Molar Mass: 702.118 g/mol
  • Classification: Synthetic fatty-acid/bile-acid conjugate (FABAC)
Synthesis Analysis

The synthesis of Aramchol involves several key steps that transform cholic acid into the final product. The primary method described in the literature includes:

  1. Starting Material: Cholic acid is acylated using mesyl chloride or tosyl chloride to protect the 3-hydroxy group, yielding a selectively protected compound.
  2. Reaction with Sodium Azide: The protected compound is then reacted with sodium azide to introduce an amino group at the 3-position.
  3. Reduction Step: A reduction reaction using palladium on carbon (10% Pd/C) converts the azide to an amine, resulting in 3-amino cholic acid.
  4. Conjugation: The final step involves conjugating 3-amino cholic acid with arachidyl chloride to yield Aramchol.

This synthetic route has been noted for its challenges, including poor selectivity during acylation and the formation of impurities, which complicate purification processes . Newer methods aim to enhance yield and purity while simplifying industrial scalability.

Molecular Structure Analysis

Aramchol features a unique molecular structure characterized by its conjugation of cholic acid and arachidic acid through an amide bond. The structural formula indicates:

  • Functional Groups: The presence of hydroxyl (-OH), carboxylic acid (-COOH), and amide (-NH) groups contributes to its biochemical activity.
  • Chiral Centers: Cholic acid contains multiple chiral centers, which influence its biological interactions and pharmacodynamics.

The structure facilitates interactions with biological membranes and enzymes involved in lipid metabolism, particularly targeting stearoyl-coenzyme A desaturase 1 .

Chemical Reactions Analysis

Aramchol participates in several significant chemical reactions within biological systems:

  1. Inhibition of Stearoyl-Coenzyme A Desaturase 1 (SCD1):
    • Aramchol acts as an inhibitor of SCD1, which catalyzes the conversion of saturated fatty acids into monounsaturated fatty acids.
    • This inhibition leads to decreased synthesis of fatty acids and triglycerides in the liver .
  2. Cholesterol Efflux Activation:
    • It stimulates the ATP-binding cassette transporter A1 (ABCA1), enhancing cholesterol efflux from cells.
    • This mechanism contributes to improved lipid profiles by increasing fecal sterol output .
Mechanism of Action

Aramchol exerts its therapeutic effects primarily through two mechanisms:

Physical and Chemical Properties Analysis

Aramchol exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethyl acetate; limited solubility in water due to its lipophilic nature.
  • Stability: Stable under acidic conditions but may undergo hydrolysis under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data is not provided in available literature.

These properties are crucial for its formulation into therapeutic agents for oral administration .

Applications

Aramchol has several significant scientific applications:

  1. Therapeutic Use in Nonalcoholic Fatty Liver Disease (NAFLD):
    • Aramchol is being investigated as a treatment for NAFLD and nonalcoholic steatohepatitis (NASH), demonstrating efficacy in reducing liver fat content and improving metabolic health .
  2. Research Tool:
    • As an SCD1 inhibitor, it serves as a valuable research tool for studying lipid metabolism and related diseases.
  3. Potential Role in Cardiovascular Health:
    • By enhancing cholesterol efflux, Aramchol may contribute to cardiovascular health by mitigating dyslipidemia .
Introduction to Aramchol: Discovery and Development

Aramchol (arachidyl amido cholanoic acid) is a first-in-class fatty acid-bile acid conjugate (FABAC) under investigation for treating metabolic liver diseases, particularly non-alcoholic steatohepatitis (NASH), now termed metabolic dysfunction-associated steatohepatitis (MASH). This synthetic molecule represents a novel therapeutic approach targeting hepatic lipid metabolism and fibrogenesis through unique molecular mechanisms [9]. Chemically, Aramchol is characterized by the conjugation of a saturated fatty acid (arachidic acid, C20:0) with a bile acid (cholic acid) via a stable amide bond, resulting in the chemical formula C₄₄H₇₉NO₅ and a molecular weight of 702.118 g·mol⁻¹ [9]. Unlike endogenous bile acids, this engineered structure enables specific interactions with key enzymes and transporters involved in lipid homeostasis while resisting bacterial deconjugation in the intestine, thereby enhancing its metabolic stability and liver-targeted effects [5] [9].

Historical Context of Fatty Acid-Bile Acid Conjugates (FABACs) in Hepatology

The development of FABACs originated from research into cholesterol gallstone dissolution. Early studies demonstrated that conjugating fatty acids to bile acids produced molecules capable of solubilizing cholesterol crystals in bile more effectively than ursodeoxycholic acid, the standard therapeutic bile acid at the time. Initial FABACs synthesized in the 1990s showed that the hydrocarbon chain of the fatty acid could penetrate and dissolve cholesterol monolayers, while the bile acid moiety provided aqueous solubility [9].

A pivotal discovery occurred when researchers observed that Aramchol, specifically developed for gallstone dissolution, unexpectedly reduced hepatic steatosis in animal models fed high-fat, lithogenic diets. This serendipitous finding shifted research focus toward metabolic liver diseases [9]. Subsequent studies confirmed that FABACs, particularly Aramchol, reduced liver fat accumulation in diverse rodent models of fatty liver disease. Unlike their first-generation predecessors, optimized FABACs like Aramchol demonstrated reduced toxicity and enhanced metabolic effects, positioning them as promising candidates for clinical development in conditions characterized by hepatic lipid dysregulation [9].

Table 1: Evolution of FABAC Therapeutics in Hepatology

GenerationRepresentative CompoundsPrimary TargetKey LimitationsMetabolic Effects Observed
First-GenerationCholyl-oleate, Cholyl-linoleateCholesterol dissolutionLow metabolic stability, limited hepatic effectsMinimal impact on liver fat
Second-GenerationAramchol (arachidyl-amido cholanoate)Hepatic lipid metabolismRequires higher doses for fibrosis modulationSignificant reduction in hepatic triglycerides, improved insulin sensitivity
Experimental FABACsVaried chain length conjugatesSCD1, ABC transportersPreclinical stage onlyDose-dependent effects on lipogenesis and cholesterol efflux

Rationale for Aramchol’s Design: Bridging Lipid Metabolism and Bile Acid Physiology

Aramchol’s molecular design exploits the biological properties of both bile acids and fatty acids to target hepatic metabolism:

  • Bile Acid Component (Cholic Acid): Facilitates enterohepatic circulation and liver-specific uptake through bile acid transporters (NTCP, ASBT). This enables targeted delivery to hepatocytes and reduces systemic exposure [5] [10].
  • Fatty Acid Component (Arachidic Acid): Provides an elongated saturated hydrocarbon chain that inhibits key enzymes in lipogenesis. Arachidic acid (C20:0) was selected for optimal chain length to penetrate lipid membranes and interact with hydrophobic enzyme pockets without promoting inflammation associated with shorter-chain saturated fats [9].

This conjugate simultaneously addresses two pathogenic pathways in metabolic liver disease:

  • Stearoyl-CoA Desaturase 1 (SCD1) Inhibition: SCD1 catalyzes the rate-limiting step in monounsaturated fatty acid (MUFA) synthesis (e.g., oleate, palmitoleate). MUFAs are essential components of triglycerides and phospholipids. Aramchol directly inhibits SCD1 activity in hepatic microsomes, reducing the synthesis of new triglycerides and promoting fatty acid oxidation [6] [9]. Critically, Aramchol achieves partial SCD1 inhibition (70–83%), avoiding the severe dermatologic and ocular toxicity seen with complete SCD1 inhibitors [6].
  • Cholesterol Efflux Enhancement: Aramchol stimulates ABCA1-dependent cholesterol efflux from macrophages and hepatocytes without transcriptional regulation. This increases reverse cholesterol transport, reducing hepatic and plasma cholesterol levels and promoting fecal sterol excretion. This mechanism contributes to its non-atherogenic profile despite systemic SCD1 modulation [6] [9] [11].

Table 2: Molecular Targets and Biological Consequences of Aramchol

Molecular TargetBiological EffectConsequence in MASLD/MASH
SCD1 EnzymePartial inhibition (70-83%)De novo lipogenesis, ↓ triglyceride synthesis, ↑ fatty acid oxidation
ABCA1 TransporterActivation (2-4 fold efflux stimulation)↑ Macrophage/hepatocyte cholesterol efflux, ↓ hepatic cholesterol esters
Hepatic Stellate CellsDownregulation of fibrogenic markers (α-SMA, collagen)↓ Fibrogenesis, ↓ Wnt signaling pathway activation
Bile Acid SignalingModulation of FXR/TGR5 pathways (indirect)Improved insulin sensitivity, ↑ GLP-1 secretion

Evolution of Aramchol’s Therapeutic Indications: From Cholesterol Solubilization to Metabolic Dysregulation

Aramchol’s therapeutic journey exemplifies drug repurposing driven by mechanistic insights:

  • Initial Indication (1990s–2000s): Aramchol was conceived to solubilize cholesterol gallstones by creating a molecule that could integrate into cholesterol crystals via its fatty acid tail while maintaining solubility through its bile acid moiety. Animal studies confirmed its litholytic activity but unexpectedly revealed dramatic reductions in hepatic lipid accumulation [9].
  • Shift to Metabolic Liver Disease (2000s–Present): Preclinical studies demonstrated Aramchol’s ability to reduce liver triglycerides, improve insulin sensitivity, and suppress hepatic inflammation in models of diet-induced steatohepatitis. This prompted clinical development for non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH). Phase 2a trials (NCT01094158) showed that 300 mg/day Aramchol reduced liver fat by 12.57% (vs. placebo increase of 6.39%, p=0.02) after 3 months in patients with biopsy-confirmed NAFLD, confirming dose-dependent efficacy and safety [1].
  • Current Focus on MASH and Fibrosis: The phase 2b ARREST trial (NCT02279524) evaluated higher doses (400 mg, 600 mg) over 52 weeks. Although the primary endpoint (MRI-assessed liver fat reduction) did not meet prespecified significance for 600 mg (p=0.066), key secondary histologic endpoints showed promise: fibrosis improvement ≥1 stage occurred in 29.5% of the 600 mg group vs. 17.5% for placebo, and NASH resolution was observed in 16.7% vs. 5% [2]. These findings, combined with biomarker improvements (ALT, Pro-C3), supported progression to phase 3. The ongoing ARMOR study (NCT04104321) uses a novel 300 mg twice-daily regimen to increase drug exposure, with early open-label data showing 60% fibrosis improvement ≥1 stage in biopsy-confirmed MASH patients [7].

Aramchol’s development mirrors evolving disease nomenclature—from NAFLD/NASH to metabolic dysfunction-associated steatotic liver disease (MASLD) and metabolic dysfunction-associated steatohepatitis (MASH)—emphasizing its targeting of core metabolic dysregulation [8]. Its dual inhibition of lipogenesis and promotion of cholesterol efflux positions it uniquely among investigational agents that predominantly target single pathways (e.g., FXR agonists, PPAR agonists).

Table 3: Key Clinical Milestones in Aramchol Development

Study PhasePrimary FindingsTherapeutic Implications
Preclinical Models↓ Hepatic triglycerides (up to 50%), ↓ insulin resistance, ↓ fibrosis markersProof of concept for metabolic/fibrotic effects
Phase 2a (2014)300 mg/day: 12.6% ↓ liver fat (MRS); placebo: 6.4% ↑ (p=0.02) [1]First human evidence of dose-dependent liver fat reduction
Phase 2b (ARREST, 2021)Fibrosis improvement: 29.5% (600 mg) vs. 17.5% (placebo); NASH resolution: 16.7% vs. 5% [2]Signal for anti-fibrotic activity despite missing primary fat reduction endpoint
Phase 3 (ARMOR, ongoing)Open-label: 60% fibrosis improvement ≥1 stage at interim biopsy (24–72 weeks) [7]Higher exposure regimen (300 mg BID) may enhance efficacy

Properties

CAS Number

246529-22-6

Product Name

Aramchol

IUPAC Name

(4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-3-(icosanoylamino)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

Molecular Formula

C44H79NO5

Molecular Weight

702.1 g/mol

InChI

InChI=1S/C44H79NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-40(48)45-34-27-28-43(3)33(29-34)30-38(46)42-36-25-24-35(32(2)23-26-41(49)50)44(36,4)39(47)31-37(42)43/h32-39,42,46-47H,5-31H2,1-4H3,(H,45,48)(H,49,50)/t32-,33+,34+,35-,36+,37+,38-,39+,42+,43+,44-/m1/s1

InChI Key

SHKXZIQNFMOPBS-OOMQYRRCSA-N

SMILES

CCCCCCCCCCCCCCCCCCCC(=O)NC1CCC2(C(C1)CC(C3C2CC(C4(C3CCC4C(C)CCC(=O)O)C)O)O)C

Solubility

Soluble in DMSO

Synonyms

(3beta,5beta,7alpha,12alpha)-7,12-dihydroxy-3-(icosanoylamino)cholan-24-oic acid
arachidyl amido cholanoic acid
aramchol

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)NC1CCC2(C(C1)CC(C3C2CC(C4(C3CCC4C(C)CCC(=O)O)C)O)O)C

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCC(=O)N[C@H]1CC[C@]2([C@@H](C1)C[C@H]([C@@H]3[C@@H]2C[C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)O)C)O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.